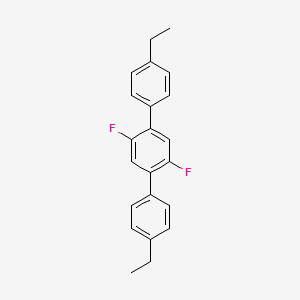

1,4-bis(4-ethylphenyl)-2,5-difluorobenzene

Description

1,4-Bis(4-ethylphenyl)-2,5-difluorobenzene is a fluorinated aromatic compound featuring a central benzene ring substituted with two fluorine atoms at the 2- and 5-positions and two 4-ethylphenyl groups at the 1- and 4-positions. This structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the ethylphenyl substituents.

Properties

IUPAC Name |

1,4-bis(4-ethylphenyl)-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2/c1-3-15-5-9-17(10-6-15)19-13-22(24)20(14-21(19)23)18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZBKOVGKGQTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(C=C2F)C3=CC=C(C=C3)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30796808 | |

| Record name | 1~4~,3~4~-Diethyl-2~2~,2~5~-difluoro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30796808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612486-79-0 | |

| Record name | 1~4~,3~4~-Diethyl-2~2~,2~5~-difluoro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30796808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen Exchange Using Potassium Fluoride

A common approach to introduce fluorine atoms on aromatic rings involves halogen exchange reactions, where chlorinated precursors are treated with potassium fluoride (KF) under high temperature conditions in polar aprotic solvents such as sulfolane, dimethylformamide (DMF), or dimethylacetamide (DMAc).

- For example, 1,4-dichloro-2-nitrobenzene can be fluorinated with KF at temperatures between 140–220 °C (preferably ~185 °C) in sulfolane to yield 4-chloro-1-fluoro-2-nitrobenzene intermediates.

- The reaction can be catalyzed or facilitated by phase transfer catalysts such as tetraphenylphosphonium chloride to enhance fluoride ion availability.

- Subsequent reduction of nitro groups to anilines is typically achieved by catalytic hydrogenation (Pt/C, Pd/C, or Raney Ni) or by chemical reduction with zinc or tin in acidic media.

This method provides a relatively high yield of fluorinated intermediates suitable for further functionalization.

Direct Fluorination and Fluoroarene Synthesis

- Alternative fluorination methods include diazotization of fluoroanilines followed by thermal decomposition of tetrafluoroborate salts, though these tend to have lower overall yields and more complex procedures.

- The use of metal fluorides (KF, NaF, CsF) and polar solvents at elevated temperatures enables selective difluorination while minimizing by-products.

Installation of 4-Ethylphenyl Groups via Cross-Coupling

Suzuki Cross-Coupling

- The Suzuki-Miyaura cross-coupling reaction is a preferred method for attaching aryl groups to fluorinated benzene cores.

- Typically, aryl boronic acids or esters (e.g., 4-ethylphenylboronic acid) are reacted with aryl halide precursors (e.g., difluorobromobenzene derivatives) in the presence of palladium catalysts such as PdCl2(dppf) or Pd(PPh3)4.

- Reaction conditions often involve polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), bases such as cesium carbonate or potassium tert-butoxide, and temperatures ranging from room temperature to 100 °C.

- This method allows for selective coupling at the 1 and 4 positions of the benzene ring, yielding 1,4-bis(4-ethylphenyl)-2,5-difluorobenzene after purification.

Negishi Cross-Coupling

- Negishi coupling, involving organozinc reagents, offers an alternative for aryl-aryl bond formation.

- Directed ortho-lithiation followed by zincation of fluoroarenes can generate organozinc intermediates that undergo palladium-catalyzed cross-coupling with aryl bromides.

- This one-pot procedure streamlines the synthesis but requires careful control of lithiation and zincation steps.

Representative Reaction Conditions and Yields

Detailed Research Findings

- The fluorination process using KF and sulfolane is well-documented for producing fluorinated benzene derivatives with moderate to high yields and selectivity.

- Catalytic hydrogenation of nitro intermediates to anilines is efficient and versatile, allowing subsequent diazotization or cross-coupling steps.

- Suzuki cross-coupling is robust for installing 4-ethylphenyl groups, with palladium catalysts and bases enabling high conversion and purity.

- Recent advances in one-pot metalation and Negishi coupling methods provide streamlined alternatives, reducing purification steps and improving overall efficiency.

- The choice of solvent, catalyst, temperature, and reaction time critically affects yield and selectivity, with polar aprotic solvents and mild heating being optimal for fluorination and coupling steps.

Chemical Reactions Analysis

Types of Reactions: 1,4-bis(4-ethylphenyl)-2,5-difluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different hydrogenated products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted benzenes with various functional groups replacing the fluorine atoms.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

Applications in Materials Science

The fluorinated nature of 1,4-bis(4-ethylphenyl)-2,5-difluorobenzene enhances the performance characteristics of materials. Fluorinated compounds are known for their low surface energy, making them ideal for coatings and surface treatments that require hydrophobic properties. This characteristic is particularly beneficial in applications such as anti-fogging coatings and non-stick surfaces .

Drug Development

In pharmaceutical research, fluorinated compounds like this compound serve as crucial intermediates in the synthesis of bioactive molecules. The incorporation of fluorine can significantly alter the pharmacokinetics and bioavailability of drugs. For instance, difluorinated aromatic compounds have been studied for their potential as anti-cancer agents due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts .

Case Study: Synthesis of Fluorinated Anticancer Agents

Research has demonstrated that using this compound as a precursor can lead to the development of novel anticancer agents with improved efficacy. In one study, derivatives were synthesized and tested against various cancer cell lines, showing enhanced activity compared to traditional compounds .

Mechanism of Action

The mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Research Findings and Implications

- Optoelectronic Tuning : Fluorine and substituent choice (ethylphenyl vs. styryl) allow precise modulation of electronic properties. Styryl groups favor charge transport, while ethylphenyl groups may enhance thermal stability .

- Solid-State Behavior : Fluorine placement (core vs. substituent) dictates intermolecular interactions. For example, 2,5-difluoro substitution in the central ring reduces π-stacking efficiency compared to edge-fluorinated analogs .

Biological Activity

1,4-bis(4-ethylphenyl)-2,5-difluorobenzene is a fluorinated organic compound that has garnered attention in the fields of medicinal and synthetic chemistry. Its unique structure, characterized by ethylphenyl groups and fluorine substitutions, enhances its biological activity and potential applications in drug development and material science.

The synthesis of this compound typically involves the coupling of 1,4-difluorobenzene with 4-ethylphenylboronic acid using a palladium catalyst under controlled conditions. This process is often conducted in an inert atmosphere to prevent oxidation, with temperatures around 100°C to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances its binding affinity to specific receptors or enzymes, which can modulate their activity. This property makes it a valuable tool in biochemical research and potential therapeutic applications.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. For example, fluorinated benzene derivatives have been evaluated for their effectiveness as inhibitors of human intestinal carboxylesterase (hiCE), which plays a crucial role in drug metabolism. Compounds with similar structures have shown selective inhibition profiles that could be beneficial in modulating drug toxicity .

Data Table: Comparative Biological Activity

Applications in Research and Industry

This compound is not only significant for its biological activities but also serves as a building block for synthesizing more complex organic molecules. Its applications extend to the production of advanced materials such as liquid crystals and polymers.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.